Ethyl 2-(6-chloropyrazin-2-ylamino)acetate
CAS No.: 1248727-01-6
Cat. No.: VC3055158
Molecular Formula: C8H10ClN3O2
Molecular Weight: 215.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1248727-01-6 |
---|---|
Molecular Formula | C8H10ClN3O2 |
Molecular Weight | 215.64 g/mol |
IUPAC Name | ethyl 2-[(6-chloropyrazin-2-yl)amino]acetate |
Standard InChI | InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-11-7-4-10-3-6(9)12-7/h3-4H,2,5H2,1H3,(H,11,12) |
Standard InChI Key | FDAXWQMNHQXETK-UHFFFAOYSA-N |
SMILES | CCOC(=O)CNC1=CN=CC(=N1)Cl |
Canonical SMILES | CCOC(=O)CNC1=CN=CC(=N1)Cl |
Introduction
Parameter | Value |
---|---|
CAS Number | 1228013-59-9 |
Molecular Formula | C₈H₁₀ClN₃O₂ |
Molecular Weight | 215.64 g/mol |
MDL Number | MFCD16080123 |
Purity (Commercial) | Typically 95% |
The compound contains a 6-chloropyrazine ring system with an amino acetate functionality attached at the 2-position of the pyrazine ring. This structural arrangement confers specific chemical reactivity and potential biological activity that distinguishes it from related compounds .
Chemical Structure and Properties
Structural Features
Ethyl 2-(6-chloropyrazin-2-ylamino)acetate possesses several distinct structural elements that define its chemical behavior:
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A pyrazine heterocyclic core (six-membered ring with two nitrogen atoms)
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A chlorine atom at the 6-position of the pyrazine ring
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An amino linkage (-NH-) at the 2-position
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An acetate group (CH₂COOC₂H₅) attached to the amino nitrogen
The compound's structure can be represented by the following chemical components:
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6-chloropyrazine moiety
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Secondary amine bridge
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Ethyl acetate functional group
Physical Properties
Based on its structural features and analogous compounds, Ethyl 2-(6-chloropyrazin-2-ylamino)acetate is expected to exhibit the following physical properties:
Property | Characteristic |
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Physical State | Solid at room temperature |
Color | White to off-white powder |
Solubility | Soluble in DMSO and other polar organic solvents |
Storage Recommendation | Store under inert gas at 2-8°C |
The compound's heterocyclic nature and functional groups contribute to its moderate polarity, making it compatible with various organic solvents commonly used in chemical synthesis and biological testing .
Synthesis and Preparation Methods
Comparison with Related Syntheses
Similar compounds have been synthesized through comparable routes. For instance, the synthesis of benzothiazole acetate derivatives has been documented through various methodologies:
"Benzothiazole acetate has been synthesized employing diverse methodologies. A primary and direct approach involves the reaction of 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine."
This approach could be adapted for Ethyl 2-(6-chloropyrazin-2-ylamino)acetate by substituting 2-amino-6-chloropyrazine as the nucleophilic reagent.
Structural Analogs and Related Compounds
Pyrazine-Based Analogs
Several structurally related compounds provide context for understanding Ethyl 2-(6-chloropyrazin-2-ylamino)acetate:
Compound | CAS Number | Molecular Formula | Key Difference |
---|---|---|---|
Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate | 1260638-82-1 | C₈H₁₀ClN₃O₂ | Position of amino group |
Ethyl 2-(6-chloropyrazin-2-yl)acetate | 1071455-09-8 | C₈H₉ClN₂O₂ | Lacks amino linkage |
2-Amino-6-chloropyrazine | 33332-28-4 | C₄H₄ClN₃ | Precursor without acetate |
Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate is a particularly important isomeric form, containing the same molecular formula but with the amino group positioned differently within the molecular structure .
Pyridine-Based Analogs
Pyridine-based analogs share similar functional groups but with a different heterocyclic core:
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Ethyl 2-(6-chloropyridin-2-yl)acetate (CAS: 18928624) - Contains a pyridine ring instead of pyrazine
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Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS: 1243308-37-3) - Contains an additional oxo group
These compounds provide valuable comparative data for understanding the structure-property relationships of Ethyl 2-(6-chloropyrazin-2-ylamino)acetate .
Chemical Reactivity and Reactions
Reactivity Profile
Based on its structure, Ethyl 2-(6-chloropyrazin-2-ylamino)acetate is expected to exhibit several characteristic reactions:
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Ester hydrolysis under acidic or basic conditions
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Nucleophilic substitution at the chlorine position
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Further functionalization at the secondary amine nitrogen
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Potential cyclization reactions involving the amine and ester groups
Analytical Characterization
Analytical Method | Expected Characteristics |
---|---|
¹H NMR | Signals for ethyl group (triplet and quartet), methylene protons adjacent to carbonyl, aromatic protons, and NH proton |
¹³C NMR | Signals for carbonyl carbon, aromatic carbons, methylene carbon, and ethyl carbons |
IR | Absorption bands for N-H stretch, C=O stretch, C-N, and C-Cl bonds |
Mass Spectrometry | Molecular ion peak at m/z 215, with characteristic fragmentation patterns |
Chromatographic Methods
For identification and purity assessment, chromatographic methods commonly employed include:
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High-Performance Liquid Chromatography (HPLC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Thin-Layer Chromatography (TLC)
These methods are essential for confirming the identity and assessing the purity of synthesized Ethyl 2-(6-chloropyrazin-2-ylamino)acetate .
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